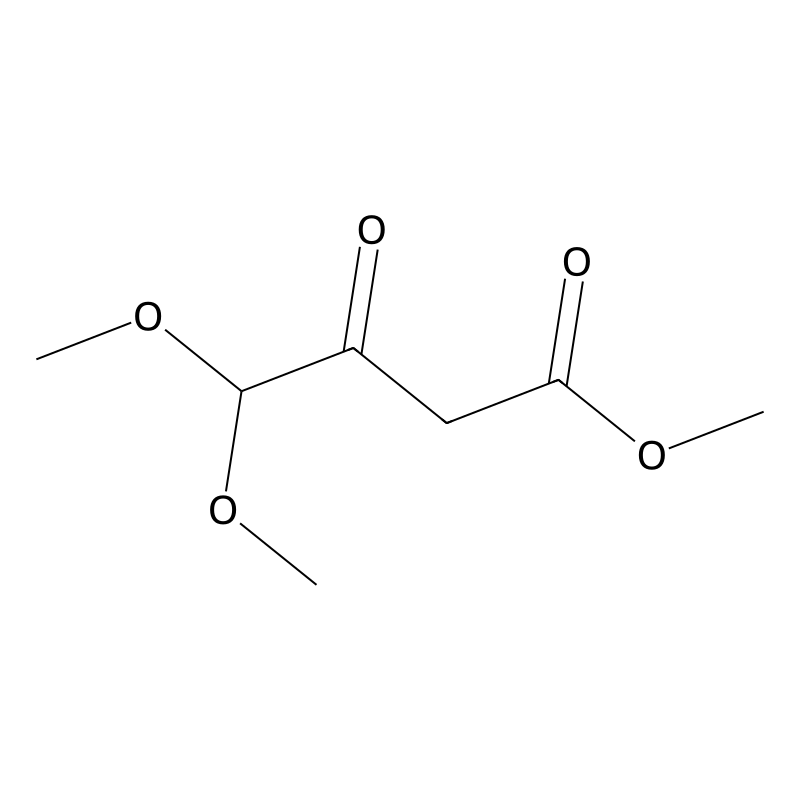

Methyl 4,4-dimethoxy-3-oxobutanoate

Content Navigation

- 1. General Information

- 2. Baseline Overview: Methyl 4,4-dimethoxy-3-oxobutanoate as a Bifunctional C4 Building Block

- 3. Why Generic Substitution Fails: The Criticality of the Dimethyl Acetal and Methyl Ester

- 4. Quantitative Evidence Guide: Procurement Advantages of Methyl 4,4-dimethoxy-3-oxobutanoate

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methyl 4,4-dimethoxy-3-oxobutanoate (CAS 60705-25-1) is a highly functionalized β-keto ester featuring a dimethyl acetal-protected aldehyde at the C4 position. In industrial and pharmaceutical procurement, it serves as a critical bifunctional precursor for the synthesis of complex heterocycles, including pyrazoles, benzimidazoles, and functionalized pyrimidines [1]. By masking the highly reactive terminal aldehyde, this compound provides essential stability during storage and early-stage synthesis, while enabling controlled deprotection or direct annulation under specific catalytic conditions . Its specific combination of a methyl ester and a dimethyl acetal provides a unique balance of volatility, transesterification resistance, and deprotection kinetics that distinguishes it from bulkier ethyl or diethoxy analogs.

Substituting Methyl 4,4-dimethoxy-3-oxobutanoate with its ethyl/diethoxy analog (Ethyl 4,4-diethoxy-3-oxobutanoate) or unprotected β-keto esters fundamentally alters reaction kinetics and downstream processing. The dimethoxy acetal undergoes deprotection and subsequent cyclization under milder acidic conditions compared to the bulkier diethoxy acetal, reducing the risk of side reactions in sensitive substrates . Furthermore, attempting to use unprotected methyl 3,4-dioxobutanoate leads to rapid degradation, hydration, and polymerization. For scalable, reproducible procurement in pharmaceutical intermediate manufacturing, the specific dimethoxy-protected methyl ester is mandatory to ensure both shelf-stability and precise reactivity during heteroannulation.

Accelerated N-C/C-N Annulation Kinetics via Dimethoxy Acetal Lability

In the synthesis of dimethyl acetal-protected benzimidazole-2-carboxaldehydes, the choice of the acetal-protected β-keto ester is critical for reaction efficiency. Using Methyl 4,4-dimethoxy-3-oxobutanoate with an imidazolium ionic liquid catalyst (HBIm·TFA) enables rapid C-C bond cleavage and annulation, achieving a 95% yield in just 15 minutes at 80 °C . In contrast, bulkier analogs or standard transition-metal catalyzed protocols typically require prolonged heating (hours) to achieve comparable conversion. This highlights the superior reactivity profile of the dimethoxy acetal group in solvent-free catalytic systems.

| Evidence Dimension | Annulation reaction time and yield |

| Target Compound Data | 95% yield in 15 minutes |

| Comparator Or Baseline | Standard transition-metal catalyzed protocols (requiring >4 hours) |

| Quantified Difference | >90% reduction in reaction time with high yields |

| Conditions | Solvent-free, HBIm·TFA catalyst, 80 °C |

Faster reaction kinetics and solvent-free compatibility significantly reduce manufacturing cycle times and eliminate the need for heavy-metal catalysts in API intermediate synthesis.

Precursor Suitability for Pyrazole-Based Receptor Antagonists

Methyl 4,4-dimethoxy-3-oxobutanoate is a highly effective precursor for synthesizing 1,5-disubstituted pyrazole-4-carboxylates, such as the selective GPR35 antagonist ML194. The compound readily reacts with trimethyl orthoformate to form an enol ether, which subsequently undergoes regioselective condensation with aryl hydrazines [1]. The methyl ester group is strictly required for maintaining the structure-activity relationship (SAR) of the target antagonists, as replacement with a hydrogen atom or alternative bulky groups abolishes receptor binding activity.

| Evidence Dimension | Structure-Activity Relationship (SAR) retention |

| Target Compound Data | Methyl ester retained (active antagonist profile) |

| Comparator Or Baseline | Ester-depleted analogs (e.g., H at C4 position) |

| Quantified Difference | Complete loss of binding activity in non-ester analogs |

| Conditions | Pyrazole core SAR evaluation via Knoevenagel-type enolization and hydrazine condensation |

Procuring the exact methyl ester variant is non-negotiable for discovery chemistry workflows targeting specific GPCR antagonists where the methyl ester is a critical pharmacophore.

Enhanced Shelf-Life and Handling Stability vs. Unprotected Dicarbonyls

The procurement of Methyl 4,4-dimethoxy-3-oxobutanoate provides a stable, processable alternative to the highly reactive and unstable methyl 3,4-dioxobutanoate. The dimethyl acetal protection prevents spontaneous hydration, oligomerization, and unwanted aldol condensations during storage and handling [1]. This structural feature ensures consistent batch-to-batch reproducibility and maintains high assay purity (>97%), which is critical for sensitive asymmetric reductive amination protocols where trace degradation products can poison chiral catalysts.

| Evidence Dimension | Storage stability and handling purity |

| Target Compound Data | Stable under standard storage; >97% purity maintained |

| Comparator Or Baseline | Unprotected methyl 3,4-dioxobutanoate (rapid in situ polymerization) |

| Quantified Difference | Prevention of spontaneous oligomerization and hydration |

| Conditions | Ambient to sub-zero storage, standard laboratory handling |

Eliminates the need for in situ generation of fragile dicarbonyls, streamlining supply chains and improving the reproducibility of complex asymmetric syntheses.

Synthesis of Benzimidazole-2-Carboxaldehydes

Ideal for solvent-free, ionic-liquid-catalyzed annulation reactions to produce protected heterocyclic aldehydes for downstream pharmaceutical synthesis, where its rapid reaction kinetics outpace bulkier diethoxy analogs .

Development of Pyrazole-Based GPCR Ligands

The preferred C4 building block for constructing 1,5-disubstituted pyrazole-4-carboxylates, ensuring the retention of critical ester pharmacophores necessary for target binding in drug discovery programs [1].

Asymmetric Reductive Amination Workflows

Serves as a reliable, high-purity α-keto acetal substrate for the development of chiral amine libraries, where precursor stability and resistance to spontaneous oligomerization are paramount for maintaining chiral catalyst performance [2].

XLogP3

Wikipedia

Explore Compound Types